molecular formula C9H10O2S B14493256 1,2-Oxathiolane, 3-phenyl-, 2-oxide CAS No. 63157-86-8

1,2-Oxathiolane, 3-phenyl-, 2-oxide

Cat. No.: B14493256
CAS No.: 63157-86-8
M. Wt: 182.24 g/mol
InChI Key: JGRCNLHQAFKGHK-UHFFFAOYSA-N
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Description

1,2-Oxathiolane, 3-phenyl-, 2-oxide: is a heterocyclic compound that contains sulfur and oxygen atoms in its ring structure This compound is part of the oxathiolane family, which is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxathiolane, 3-phenyl-, 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted epoxide with sulfur dioxide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiolane, 3-phenyl-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring. These products can have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

1,2-Oxathiolane, 3-phenyl-, 2-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Oxathiolane, 3-phenyl-, 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxathiolane, 3-phenyl-, 2-oxide is unique due to the presence of both sulfur and oxygen in its ring structure, along with the phenyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry and other fields .

Properties

IUPAC Name

3-phenyloxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCNLHQAFKGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486402
Record name 1,2-Oxathiolane, 3-phenyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63157-86-8
Record name 1,2-Oxathiolane, 3-phenyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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